
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a trifluorobenzoyl group, which is known for its electron-withdrawing properties, and a bromo substituent, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,4,5-trifluorobenzoyl chloride.
Reaction with Ethyl Acetoacetate: The benzoyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as pyridine to form the desired enone.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The enone can be oxidized to form epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or other reduced products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo substituent can form covalent bonds with nucleophilic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Ethyl (Z)-2-(3-iodo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with an iodo substituent instead of bromo.
Uniqueness
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions that are not possible with other halogens. The trifluorobenzoyl group also imparts unique electronic properties that influence the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C14H12BrF3O4 |
|---|---|
Poids moléculaire |
381.14 g/mol |
Nom IUPAC |
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H12BrF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Clé InChI |
QKALLHLEBYAROM-VURMDHGXSA-N |
SMILES isomérique |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Br)F)F)\C(=O)OCC |
SMILES canonique |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Br)F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
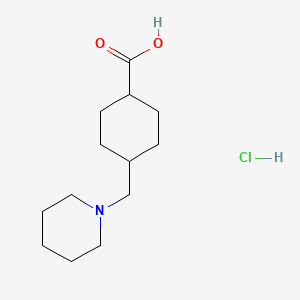
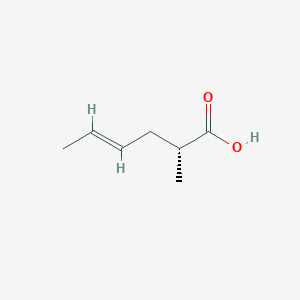
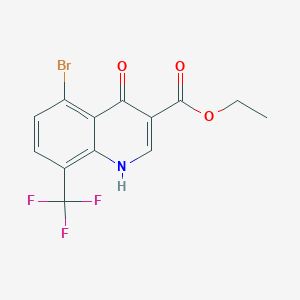

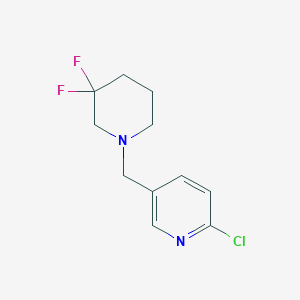
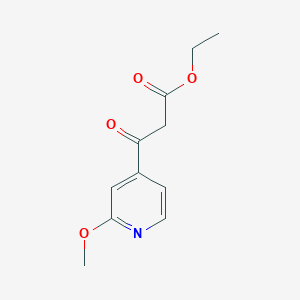
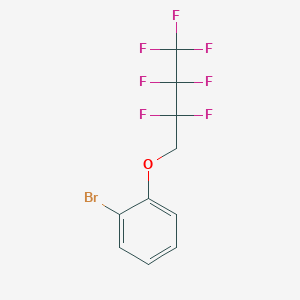
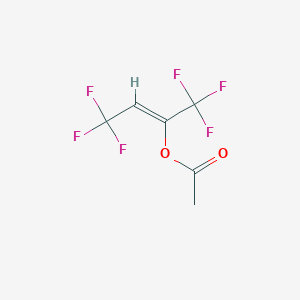
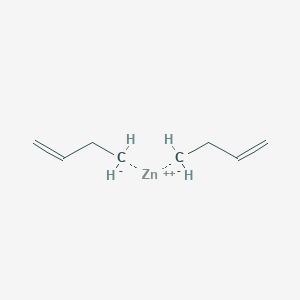

![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

